2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal
Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the addition of a catalyst like sulfuric acid to facilitate the formation of the imide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where phthalic anhydride and the amine are fed into a reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Mechanism of Action
The mechanism by which 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal exerts its effects involves its interaction with specific molecular targets. The imide moiety can form strong hydrogen bonds with proteins, leading to inhibition of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: Similar structure but lacks the methyl group.
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Contains additional functional groups, making it more complex.
Uniqueness
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal is unique due to the presence of both the imide and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVRCGDUMGTSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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